2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
Description
2,6-Difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold. The compound is characterized by:
- A methylthio (-SMe) group at position 2 of the benzo[d]thiazole moiety, which contributes to lipophilicity and modulates electronic properties via sulfur’s lone pairs.
- A benzamide-thiazole linkage, a structural motif observed in corrosion inhibitors and bioactive molecules (e.g., anticancer agents) .
Properties
IUPAC Name |
2,6-difluoro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS2/c1-21-15-19-11-6-5-8(7-12(11)22-15)18-14(20)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZZNKIIZWQCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving a 2-aminothiophenol derivative and a suitable carbonyl compound.
Introduction of the Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolating agents like methyl iodide in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis. In anticancer research, it may interfere with cell proliferation pathways by targeting specific proteins or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,6-difluoro-N-(2-(methylthiazol-6-yl)benzamide with structurally related compounds from the evidence, emphasizing substituent effects on properties and applications:
Notes:
- Methylthio vs. Amino/Piperazinyl: The -SMe group in the target compound may offer intermediate lipophilicity compared to polar -NH₂ () or bulky piperazinyl groups (), balancing solubility and membrane permeability .
- Synthetic Efficiency : Yields for analogous compounds range from 65–81%, suggesting that introducing fluorine or methylthio groups may require optimized conditions (e.g., controlled temperature, catalysts) .
Research Findings and Implications
- Corrosion Inhibition: Amino-substituted benzothiazoles () adsorb onto metal surfaces via lone pairs from -NH₂ or sulfur atoms. The target compound’s -SMe and fluorine groups may enhance adsorption via stronger dipole interactions .
- Anticancer Potential: Piperazinyl and methoxy substituents in compounds improve interactions with cellular targets (e.g., kinases). The target compound’s fluorines could similarly modulate pharmacokinetics or target affinity .
- Knowledge Gaps: Direct data on the target compound’s synthesis, crystallinity, and bioactivity are absent in the provided evidence. Future studies should prioritize these areas.
Biological Activity
2,6-Difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines difluorobenzamide and methylthio-benzothiazole moieties, which contribute to its pharmacological potential.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. Its molecular formula is , with a molecular weight of approximately 358.37 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it may inhibit specific enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory processes. Additionally, it may affect cellular pathways related to cancer cell proliferation by interacting with DNA or proteins involved in cell cycle regulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines, suggesting its utility in cancer therapeutics.
- Anti-inflammatory Effects : By inhibiting COX enzymes, it may reduce inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of benzothiazole compounds exhibit antibacterial and antifungal activities.
Research Findings and Case Studies
Recent studies have highlighted the efficacy of benzothiazole derivatives, including this compound, in various biological assays:
- In Vitro Studies : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 5 to 20 µM .
- In Vivo Studies : In animal models, related compounds have shown promise in reducing tumor size and enhancing survival rates when administered in conjunction with established chemotherapeutic agents .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves a multi-step process. The 2,6-difluorobenzamide core is prepared via the reaction of 2,6-difluoroaniline with benzoyl chloride under controlled acidic conditions. Subsequent functionalization of the benzo[d]thiazole moiety requires coupling with a methylthio group at the 2-position, often using thiomethylation reagents like methanethiol or dimethyl disulfide in the presence of a base (e.g., K₂CO₃). Critical parameters include temperature control (60–80°C for amide bond formation) and inert atmosphere to prevent oxidation of the thioether group. Yields can be optimized by employing coupling agents such as EDCl/HOBt for amidation steps .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : High-resolution techniques are essential:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for benzothiazole and δ 6.8–7.3 ppm for difluorobenzamide) and confirms substitution patterns.
- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 365.2).
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide, C-F stretches at 1100–1200 cm⁻¹).
- X-ray crystallography (if crystalline): Resolves hydrogen-bonding interactions, as seen in analogous thiazole-amides where N–H···N/F interactions stabilize the lattice .
Q. What in vitro assays are typically employed to evaluate the antitumor potential of benzothiazole-derived compounds like this one?
- Methodological Answer : Standard protocols include:
- MTT assays to measure cytotoxicity across cancer cell lines (e.g., HepG2, HeLa, A375) with IC₅₀ values calculated using nonlinear regression.
- Apoptosis assays (e.g., Annexin V/PI staining) to detect mitochondrial pathway activation, as observed in benzothiazole derivatives like YLT322 .
- Cell cycle analysis via flow cytometry to identify G1/S or G2/M arrest.
- Immunofluorescence to visualize drug-induced cytoskeletal changes or nuclear fragmentation .
Advanced Research Questions
Q. How do structural modifications at the benzamide or thiazole moieties influence the compound's binding affinity to molecular targets such as topoisomerase II?
- Methodological Answer : Modifications alter steric and electronic interactions:
- Fluorine substitution at 2,6-positions enhances electronegativity, improving DNA intercalation or enzyme binding.
- Methylthio groups increase lipophilicity, facilitating membrane permeability.
- Analog studies (e.g., replacing methylthio with methoxy) show reduced activity, suggesting sulfur’s role in H-bonding or π-stacking. Competitive inhibition assays (e.g., ethidium bromide displacement) and molecular docking can quantify affinity changes .
Q. What computational methods can predict the hydrogen-bonding interactions and stability of this compound in enzyme binding pockets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
- Molecular Dynamics (MD) Simulations : Models ligand-protein stability over time (e.g., binding to topoisomerase II’s ATPase domain).
- QM/MM Hybrid Methods : Assess hydrogen-bond strengths (e.g., N–H···F interactions) in enzyme active sites, as validated in crystal structures of related thiazole-amides .
Q. How can researchers resolve discrepancies in biological activity data observed across different cell lines or assay conditions?
- Methodological Answer :
- Standardization : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48h vs. 72h treatments).
- Mechanistic Profiling : Compare gene expression (e.g., RT-qPCR for apoptosis markers like Bax/Bcl-2) to distinguish cell line-specific resistance.
- Metabolic Stability Tests : Evaluate compound degradation in media (e.g., LC-MS monitoring) to rule out false negatives. Contradictory IC₅₀ values in HepG2 vs. A375 lines may reflect differential expression of drug transporters like P-gp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
